Glisoprenin A

Description

Natural Product Significance in Chemical Biology and Medicinal Chemistry Research

Natural products, the diverse and complex chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and have played a pivotal role in advancing our understanding of biological processes. frontiersin.orgresearchgate.netbohrium.com Fungi, in particular, are a prolific source of novel secondary metabolites with a wide spectrum of biological activities. frontiersin.orgresearchgate.netmdpi.comnih.gov These compounds often possess unique and complex molecular architectures, which have evolved to interact with specific biological targets, making them invaluable as lead structures for the development of new therapeutic agents and as chemical probes to dissect cellular pathways. frontiersin.orgnih.gov The exploration of fungal natural products remains a critical endeavor to address the need for new drugs, especially in areas like infectious diseases, cancer, and metabolic disorders. frontiersin.orgresearchgate.netnih.gov

Overview of Glisoprenin A Discovery and Initial Characterization in Academic Research

This compound was first discovered as a novel inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) from the culture broth of the fungal strain Gliocladium sp. FO-1513. kitasato-u.ac.jpnih.gov Initial studies characterized it as a colorless oil with the molecular formula C45H82O5. kitasato-u.ac.jp Alongside this compound, a related compound, Glisoprenin B, was also isolated from the same fungal strain. kitasato-u.ac.jpnih.gov

The primary biological activity identified was its ability to inhibit ACAT, an enzyme crucial for the intracellular esterification of cholesterol. nih.govnih.govthieme-connect.com This inhibitory action was observed in both an enzyme assay using rat liver microsomes and a cell-based assay with J774 macrophages. kitasato-u.ac.jpnih.gov Further investigation into its selectivity revealed that this compound inhibits both ACAT1 and ACAT2 isozymes. kitasato-u.ac.jp

In addition to its ACAT inhibitory activity, subsequent research uncovered another significant biological function of this compound. It was found to interfere with the formation of appressoria in the germinating conidiospores of Magnaporthe grisea, the fungus responsible for rice blast disease. oup.comoup.com Appressoria are specialized infection structures necessary for many pathogenic fungi to invade their hosts. oup.comoup.com this compound was shown to inhibit appressorium formation on hydrophobic surfaces, suggesting it interferes with a specific signal transduction pathway involved in the infection process. oup.comoup.com

Current State and Future Directions in this compound Research

The initial discovery of this compound has spurred further research into its chemical synthesis and the exploration of its biological activities. A significant milestone in this area was the total synthesis of (+)-glisoprenin A. nih.govacs.org This achievement was crucial as it confirmed the predicted stereostructure of the natural product, which had been proposed using a novel NMR-based method with a chiral lanthanide shift reagent. nih.govresearchgate.net The total synthesis not only validated the structural assignment but also provided a means to produce this compound and its analogues for further biological evaluation. nih.gov

The research landscape has also expanded to include the discovery and characterization of several other glisoprenin analogues produced by various Gliocladium species. These include Glisoprenins C, D, and E, which were isolated from Gliocladium roseum and also demonstrated the ability to inhibit appressorium formation in Magnaporthe grisea. nih.gov More recently, Glisoprenin F and a new analogue, Glisoprenin G, were identified from an endophytic fungus, Gliocladium sp. F1. researchgate.netfigshare.com

Future research on this compound and its family of compounds is likely to proceed in several directions. The dual activities of ACAT inhibition and interference with fungal pathogenesis present intriguing possibilities for therapeutic development. Further investigation into the precise molecular mechanisms underlying these activities could lead to the design of more potent and selective inhibitors. The development of synthetic routes allows for the creation of novel analogues, which can be used to probe structure-activity relationships and potentially optimize the biological profiles of these natural products. nih.gov Given that some glisoprenin analogues have shown moderate cytotoxic activity, there is also potential for exploration in the field of oncology. researchgate.netfigshare.com

Data Tables

Table 1: In Vitro Inhibitory Activity of this compound and B against ACAT

| Compound | Assay System | IC50 (µM) |

| This compound | Rat liver microsomes | 46 kitasato-u.ac.jpnih.gov |

| J774 macrophages | 1.2 kitasato-u.ac.jpnih.gov | |

| Glisoprenin B | Rat liver microsomes | 61 kitasato-u.ac.jpnih.gov |

| J774 macrophages | 0.57 kitasato-u.ac.jpnih.gov |

Table 2: Selectivity of this compound against ACAT Isozymes (Cell-based Assay)

| Compound | Target | IC50 (µM) |

| This compound | ACAT1 | 4.3 kitasato-u.ac.jp |

| ACAT2 | 10 kitasato-u.ac.jp |

Structure

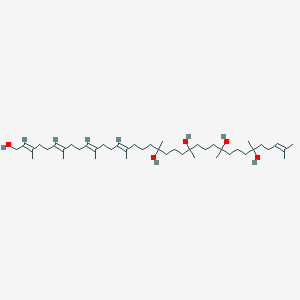

2D Structure

Properties

CAS No. |

144376-62-5 |

|---|---|

Molecular Formula |

C45H82O5 |

Molecular Weight |

703.1 g/mol |

IUPAC Name |

(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,34-pentaene-1,19,23,27,31-pentol |

InChI |

InChI=1S/C45H82O5/c1-37(2)19-14-28-42(7,47)30-16-32-44(9,49)34-18-35-45(10,50)33-17-31-43(8,48)29-15-26-40(5)24-12-22-38(3)20-11-21-39(4)23-13-25-41(6)27-36-46/h19-20,23-24,27,46-50H,11-18,21-22,25-26,28-36H2,1-10H3/b38-20+,39-23+,40-24+,41-27+ |

InChI Key |

DVYSZUSSOIXHOF-VNEVDCACSA-N |

SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)O)O)O)O)C |

Isomeric SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)O)O)O)O)C |

Synonyms |

glisoprenin A |

Origin of Product |

United States |

Natural Bioproduction and Isolation Methodologies of Glisoprenin a

Fungal Sources and Endophytic Microorganisms Associated with Glisoprenin A Production

The biosynthesis of this compound is confined to a select group of microorganisms, highlighting the importance of microbial bioprospecting. Gliocladium species, including those living as endophytes, have been identified as the principal producers.

Several species of the fungal genus Gliocladium have been documented as primary producers of this compound and its analogues. The strain Gliocladium sp. FO-1513 was one of the first identified sources, producing this compound and B, which were initially recognized for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). nih.govkitasato-u.ac.jp

Another significant producer is the species Gliocladium roseum, specifically the strain HA190-95. oup.comoup.com Cultures of this fungus yield not only this compound but also related derivatives, including Glisoprenins C, D, and E. capes.gov.brnih.gov These compounds were isolated based on their ability to inhibit the formation of appressoria—specialized infection structures—in the rice blast fungus Magnaporthe grisea. oup.comcapes.gov.brnih.gov

More recently, an endophytic strain designated Gliocladium sp. F1 was identified as a producer of glisoprenin analogues. researchgate.netfigshare.com This discovery underscores the metabolic diversity within the Gliocladium genus and points to varied ecological niches for these producing fungi.

Table 1: Primary Fungal Producers of this compound and its Analogues

| Fungal Strain | Compound(s) Produced | Source / Habitat | Reference(s) |

| Gliocladium sp. FO-1513 | This compound, Glisoprenin B | Not specified | nih.govkitasato-u.ac.jp |

| Gliocladium roseum HA190-95 | This compound, Glisoprenin C, Glisoprenin D, Glisoprenin E | Isolated from the fruiting bodies of a basidiomycete | oup.comoup.comcapes.gov.brnih.gov |

| Gliocladium sp. F1 | Glisoprenin F, Glisoprenin G | Endophyte from the roots of Mahonia fortunei | researchgate.netfigshare.com |

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for novel bioactive compounds. nih.govchesci.com They are considered a promising source for natural products because they exist in a unique biological niche, often engaging in symbiotic relationships that may drive the production of unique secondary metabolites. nih.gov The isolation of new glisoprenin analogues from Gliocladium sp. F1, an endophyte harbored in the roots of the Chinese medicinal plant Mahonia fortunei, is a clear example of this potential. researchgate.netfigshare.com This finding illustrates that exploring endophytic microorganisms from diverse plant hosts and geographical locations can lead to the discovery of new producers of valuable compounds like this compound. researchgate.netnih.gov

Fermentation and Cultivation Strategies for this compound Biosynthesis Optimization

The production of this compound is achieved through the controlled fermentation of the producing fungal strains. e-nema.de Submerged fermentation is a commonly employed method, where the fungus is grown in a liquid nutrient medium within a bioreactor, allowing for controlled growth and metabolite production. oup.comcapes.gov.br

For instance, Gliocladium roseum HA190-95 has been successfully cultivated in submerged cultures to produce this compound and its derivatives. capes.gov.brnih.gov The composition of the fermentation medium is a critical factor influencing the yield. Research has shown that a DM medium, consisting of 40 grams of malt (B15192052) extract per liter, supports the production of this compound by this strain. oup.comoup.com The optimization of fermentation parameters such as nutrient sources, pH, temperature, and aeration is a key strategy to enhance the biosynthesis and final yield of the target compound. e-nema.de The process typically involves an inoculation step, a growth phase where the fungal biomass increases, and a production phase where the desired metabolites are synthesized, followed by harvesting. e-nema.de

Advanced Isolation and Purification Techniques for this compound

Following fermentation, this compound must be separated from the complex mixture of the culture broth, which contains residual media components, fungal biomass, and other metabolites. nih.gov The initial step typically involves separating the fungal mycelium from the liquid culture broth. The target compounds are then extracted from the broth using organic solvents. researchgate.net

Bioactivity-guided fractionation is a powerful and widely used strategy to isolate a specific bioactive compound from a complex natural extract. researchgate.netwisdomlib.org This method involves a stepwise separation of the crude extract into simpler fractions using chromatographic techniques. mdpi.com After each separation step, the resulting fractions are tested for a specific biological activity. The most active fraction is then selected for further separation, and this process is repeated until a pure, active compound is isolated. researchgate.netnih.gov

This approach was instrumental in the initial discovery and isolation of this compound. In the case of its isolation from Gliocladium roseum, researchers used an assay that measured the inhibition of appressorium formation in Magnaporthe grisea. oup.comoup.com The crude fungal extract was fractionated, and each fraction was tested. The fraction that showed the highest inhibitory activity was subjected to further purification, ultimately leading to the isolation of pure this compound. oup.comoup.com Similarly, when isolating this compound and B from Gliocladium sp. FO-1513, the guiding bioassay was the inhibition of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov This methodology ensures that the purification process is focused solely on the compound responsible for the biological activity of interest, making it a highly efficient discovery tool. wisdomlib.orgmdpi.com

Comprehensive Structural Elucidation and Stereochemical Assignment of Glisoprenin a

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

The foundational framework of Glisoprenin A was established through extensive NMR analysis. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial in piecing together the connectivity of the atoms within the molecule. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis.nih.govresearchgate.net

The ¹H and ¹³C NMR spectra of this compound provided the initial and fundamental information regarding its structure. nih.govfigshare.com These spectra revealed the presence of a nonaprenol (B3106039), a 45-carbon chain composed of nine isoprene (B109036) units, substituted with four hydroxyl groups, identifying it as a tetrahydroxynonaprenol. nih.gov The chemical shifts and multiplicities of the signals in the ¹H NMR spectrum indicated the types of protons and their neighboring environments, while the ¹³C NMR spectrum provided a count of the distinct carbon atoms, confirming the 45-carbon backbone.

Detailed analysis of the ¹H NMR spectrum in deuterated pyridine (B92270) (Pyridine-d5) showed a complex pattern of signals. figshare.com The spectrum exhibited seven broad singlets in the olefinic region (δ 5.6), characteristic of the numerous vinyl protons in the polyisoprene chain. figshare.com Signals corresponding to the protons attached to carbons bearing hydroxyl groups were also observed, along with a complex multiplet in the aliphatic region (δ 1.95-2.39) arising from the many methylene (B1212753) and methine protons of the isoprene units. figshare.com A number of singlets between δ 1.38 and δ 1.51 were assigned to the methyl groups of the isoprenoid chain. figshare.com

The ¹³C NMR spectrum, also recorded in Pyridine-d5, displayed resonances that accounted for all 45 carbon atoms. figshare.com The downfield region of the spectrum showed signals for the olefinic carbons, while the upfield region contained signals for the aliphatic and methyl carbons. Carbons attached to the hydroxyl groups appeared at characteristic chemical shifts (δ 71.76-80.0). figshare.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in Pyridine-d5. figshare.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Olefinic CH | 5.6 (br s, 7H) | Not explicitly assigned to individual carbons |

| CH-OH | 3.76 (app d, J = 9.8 Hz, 1H), 4.2 (m, 2H) | 71.76, 71.79, 72.2, 72.8, 80.0 |

| CH₂ | 1.95 (m, 9H), 2.18 (m, 2H) | 26.1, 26.9, 27.6, 27.7, 40.8, 43.8, 43.9, 44.1, 44.2, 44.3 |

| CH | 2.39 (ddd, J = 4.5, 12.5, 12.5 Hz, 1H) | Included in CH₂/CH region |

| CH₃ | 1.38 (s, 6H), 1.42 (s, 3H), 1.43 (s, 3H), 1.48 (s, 3H), 1.51 (s, 3H) | 19.18, 19.22 |

| C-O | 59.3 | |

| Note: The table presents a summary of the key NMR data. Due to the complexity of the molecule, specific assignments for all individual protons and carbons are not fully detailed in the source material. |

Two-Dimensional NMR Techniques for Connectivity Analysis.nih.gov

To establish the precise connectivity of the atoms within the this compound molecule, a suite of two-dimensional NMR experiments was employed. libretexts.orgwikipedia.orgnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in assembling the molecular puzzle. researchgate.nethyphadiscovery.commdpi.com

The COSY experiment revealed the proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. libretexts.org This was particularly useful in establishing the sequence of the isoprene units and the relative positions of the hydroxyl groups along the chain. researchgate.net The HSQC spectrum correlated each proton signal with its directly attached carbon, providing a direct link between the ¹H and ¹³C NMR data. hmdb.ca Finally, the HMBC experiment was crucial for identifying long-range (2-3 bond) correlations between protons and carbons. mdpi.com These correlations were essential for connecting the individual spin systems identified by COSY and for unambiguously placing the methyl groups and other functionalities along the nonaprenol backbone. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination.nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) played a pivotal role in determining the exact elemental composition of this compound. bioanalysis-zone.commeasurlabs.com This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of a precise molecular formula. bioanalysis-zone.com

For this compound, HRMS analysis yielded a high-resolution mass spectrum that, in conjunction with the NMR data, confirmed the molecular formula. figshare.com Specifically, the high-resolution mass spectrum (ES+) showed a protonated molecular ion peak [M+H]⁺ at m/z 465.3788. figshare.com This measured mass was in excellent agreement with the calculated mass for the molecular formula C₂₅H₅₃O₇ (calculated for C₂₅H₅₃O₇: 465.3791), providing strong evidence for the elemental composition of the molecule. figshare.com

Fast Atom Bombardment Mass Spectrometry (FAB/MS) for Polyisoprenepolyol Analysis.nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB/MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like polyisoprenepolyols. taylorandfrancis.comwikipedia.orglibretexts.org In the structural elucidation of this compound, FAB/MS provided crucial information about the molecular weight and the nature of the polyisoprenoid chain. nih.govresearchgate.net

Stereochemical Determination through Chiral Lanthanide Shift Reagents.nih.govacs.org

Determining the absolute stereochemistry of the multiple chiral centers in this compound presented a significant challenge. This was overcome through a novel application of chiral lanthanide shift reagents (LSRs) in conjunction with NMR spectroscopy. researchgate.netresearchgate.netbates.edu LSRs are paramagnetic complexes that can induce significant shifts in the NMR signals of a chiral molecule, with the magnitude and direction of the shift being dependent on the absolute configuration of the substrate. acs.orgacs.org

For this compound, the complete stereostructure was predicted by analyzing the behavior of its ¹³C NMR signals in the presence of both (R)- and (S)-isomers of a praseodymium shift reagent, Pr(tfc)₃. researchgate.net The differential shifts induced by the two enantiomeric LSRs allowed for the assignment of the absolute configuration of the secondary and tertiary alcohol functionalities within the molecule. researchgate.netacs.org This innovative approach provided a powerful method for predicting the complex stereochemistry of polyols. The predicted stereostructure was later confirmed through the total synthesis of this compound. researchgate.net

Comparative Spectroscopic Analysis of this compound and Analogues.nih.govznaturforsch.com

The structural assignment of this compound was further corroborated by comparing its spectroscopic data with those of its naturally occurring analogues, such as Glisoprenin B, D, and F. nih.govresearchgate.netacs.orgnih.gov Glisoprenin B was identified as an oxidative modification of this compound. nih.govnp-mrd.org

The comparison of MS and NMR data between this compound and its analogues revealed subtle structural differences, often related to the oxidation state or the number and position of hydroxyl groups. researchgate.netacs.org For example, the structure of Glisoprenin F was assigned by detailed analysis of its MS and NMR data and by comparing these spectral features to those of the known compound Glisoprenin D. acs.orgnih.gov This comparative approach is a common and powerful strategy in the structure elucidation of families of related natural products, as it allows for the rapid identification of new analogues based on established structural frameworks. mdpi.com

Total Chemical Synthesis of Glisoprenin A: Methodological Advances and Stereocontrol

Retrosynthetic Analysis and Strategic Disconnections for Glisoprenin A

The retrosynthetic strategy for this compound was devised to deconstruct the complex target molecule into simpler, more readily accessible fragments. acs.org The key disconnection was envisioned at the C-16/C-17 bond, a strategic choice that bisected the molecule into two key synthons of roughly equal complexity: a sulfone fragment 2 and an allyl chloride fragment 3 . acs.org This disconnection is advantageous as it allows for a convergent synthesis, where the two key fragments can be prepared independently and then coupled in a later stage, a strategy known to be more efficient for the synthesis of complex molecules.

The allyl chloride fragment 3 was designed to be accessible from the well-known and commercially available (E,E,E)-geranylgeraniol. acs.org This starting material already contains a significant portion of the required carbon skeleton and stereochemistry, thus streamlining the synthetic effort. The sulfone fragment 2 , containing the stereochemically rich head of the molecule, required a more elaborate de novo synthesis, which is further detailed in the subsequent sections. This strategic uncoupling of the two major fragments allowed for a focused and modular approach to the total synthesis of this compound.

Enantioselective and Stereoselective Synthetic Approaches

The construction of the multiple stereocenters within this compound necessitated the development and application of highly enantioselective and stereoselective reactions. A pivotal element of the synthesis of the sulfone fragment (-)-2 was the utilization of a Sharpless asymmetric epoxidation. acs.org This powerful and reliable method allowed for the introduction of a key stereocenter with high enantiomeric excess, which then served as the foundation for the stereocontrolled installation of the subsequent chiral centers.

Synthetic Confirmation of Natural Product Stereostructure

A primary motivation for the total synthesis of this compound was to unequivocally confirm its complete stereostructure, which had been previously predicted using a novel NMR-based method employing chiral lanthanide shift reagents. acs.orgnih.gov The successful total synthesis of the proposed stereoisomer of this compound and the subsequent comparison of its spectroscopic data with that of the natural product provided the ultimate validation of the initial stereochemical assignment. acs.org

The synthetic material was found to be identical in all respects, including its optical rotation and NMR spectra, to the naturally occurring (+)-Glisoprenin A. acs.org This convergence of data from both spectroscopic analysis and total synthesis provided an unambiguous confirmation of the relative and absolute stereochemistry of the four tertiary hydroxyl groups in the molecule. This achievement not only solidified the structural elucidation of this compound but also served as a powerful testament to the predictive power of the chiral lanthanide shift reagent methodology for determining the absolute configuration of complex molecules. acs.orgnih.gov

Development of Novel Synthetic Methodologies Applicable to Polyisoprenoids

The synthetic challenges encountered during the total synthesis of this compound spurred the development and refinement of synthetic methodologies with broader applicability to the synthesis of other polyisoprenoid natural products. The convergent coupling strategy, employing a sulfone alkylation to join the two major fragments, represents a robust and versatile method for the construction of the carbon backbone of complex polyisoprenoids. acs.org

Furthermore, the successful application of the Sharpless asymmetric epoxidation in the context of a complex substrate highlights its utility in the enantioselective synthesis of polyhydroxylated acyclic systems. acs.org The synthesis also showcased a series of carefully orchestrated functional group manipulations and stereocontrolled reactions that can be adapted for the synthesis of other members of this important class of natural products. The insights gained from the synthesis of this compound contribute to a growing body of knowledge that facilitates the construction of other stereochemically complex acyclic molecules, which are often challenging synthetic targets. benthamscience.com

Elucidation of Glisoprenin a Biosynthetic Pathways

Identification of Isoprenoid Building Blocks and Precursors

All isoprenoids, a vast class of natural products that includes the glisoprenins, are synthesized from two simple five-carbon (C5) isomers: Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). genome.jpresearchgate.net These two molecules serve as the universal building blocks for all terpenoid compounds. genome.jp IPP and DMAPP are biochemically activated forms of isoprene (B109036), the structural unit that defines this class of molecules. genome.jp

The biosynthesis of higher-order isoprenoids proceeds through the sequential condensation of these C5 units. genome.jp DMAPP typically serves as the initial primer for the reaction, to which multiple IPP units are sequentially added. researchgate.net The molecular structure of Glisoprenin A, a C45 nonaprenol (B3106039), indicates that it is assembled from nine of these C5 isoprene units, a process initiated by the joining of IPP and DMAPP. researchgate.netnaturalproducts.net The isomerization of IPP to DMAPP is a critical step, catalyzed by the enzyme isopentenyl diphosphate (B83284) isomerase (IDI), which ensures the availability of both the starter unit (DMAPP) and the extension units (IPP) for biosynthesis. wikipedia.orgnih.govreactome.org

Table 1: Fundamental Isoprenoid Building Blocks

| Compound Name | Abbreviation | Chemical Formula | Molar Mass | Role |

|---|---|---|---|---|

| Isopentenyl Pyrophosphate | IPP | C5H12O7P2 | 246.092 g·mol−1 | Primary extension unit in isoprenoid biosynthesis. wikipedia.org |

| Dimethylallyl Pyrophosphate | DMAPP | C5H12O7P2 | 246.092 g·mol−1 | Initial "starter" unit for isoprenoid chain elongation. nih.gov |

Investigation of Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The construction of the C45 backbone of this compound from IPP and DMAPP is catalyzed by a series of enzymes known as prenyltransferases. genome.jp While the specific enzymes for the this compound pathway have not been individually characterized, the general mechanism is well-understood. The process begins with the condensation of DMAPP and IPP to form geranyl pyrophosphate (GPP, C10), which is then extended with another IPP to form farnesyl pyrophosphate (FPP, C15). genome.jp This process of adding C5 units continues until the C45 precursor, nonaprenyl pyrophosphate, is formed.

Following the assembly of the C45 carbon skeleton, a series of "tailoring" reactions occur to yield the final structure of this compound. These modifications are carried out by specific enzymes that introduce functional groups. For this compound, which is a tetrahydroxynonaprenol, these key enzymes would include hydroxylases or oxygenases that introduce the four hydroxyl (–OH) groups at specific positions on the nonaprenol backbone. researchgate.net The sequence and specificity of these tailoring enzymes are crucial for producing the final, biologically active compound.

There are two primary and distinct metabolic pathways that organisms use to produce the essential isoprenoid precursors, IPP and DMAPP: the Mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. genome.jpresearchgate.net

The MVA pathway, which starts from acetyl-CoA, is the operative route in fungi, animals, and archaea. researchgate.netnih.gov Since this compound is a fungal metabolite produced by species of Gliocladium, its C5 building blocks are synthesized via the MVA pathway. researchgate.netgenome.jp In this pathway, three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted through several enzymatic steps into mevalonate and ultimately to IPP. researchgate.net

In contrast, the MEP pathway is utilized by most bacteria and in the plastids of plants and algae. genome.jpwikipedia.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net The presence of the MVA pathway as the sole source of isoprenoid precursors in fungi means that the entire pool of IPP and DMAPP required for this compound synthesis is derived from this route. genome.jpnih.gov

Table 2: Comparison of Isoprenoid Precursor Biosynthetic Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Starting Materials | Acetyl-CoA (3 molecules) researchgate.net | Pyruvate and Glyceraldehyde-3-Phosphate researchgate.net |

| Key Intermediate | Mevalonic Acid nih.gov | 1-deoxy-D-xylulose 5-phosphate (DXP) google.com |

| Primary Product | Isopentenyl Pyrophosphate (IPP) nih.gov | A mixture of IPP and DMAPP drugbank.com |

| Organismal Distribution | Fungi, Archaea, Animals, Cytosol of Plants genome.jpresearchgate.net | Most Bacteria, Plastids of Plants, Algae genome.jpresearchgate.net |

| Relevance to this compound | The sole pathway for precursor synthesis in the producing fungus, Gliocladium sp. researchgate.netgenome.jp | Not utilized by the producing organism. |

Molecular Genetics and Regulation of Biosynthesis in Producing Organisms

In fungi, the genes encoding the enzymes for a specific secondary metabolite are often physically clustered together in the genome. mdpi.com It is highly probable that the genes for this compound biosynthesis—including the MVA pathway enzymes, the specific nonaprenyl pyrophosphate synthase, and the subsequent tailoring enzymes like hydroxylases—are organized in such a biosynthetic gene cluster within the Gliocladium genome.

The regulation of these gene clusters is a complex process, often influenced by environmental cues and culture conditions. nih.gov Studies on the production of related fungal metabolites have shown that the choice of growth medium and fermentation time can significantly enhance or alter the biosynthesis of target compounds. nih.gov This suggests that the expression of the this compound gene cluster is likely controlled by specific regulatory proteins that respond to nutritional signals, allowing the fungus to control the production of this complex molecule. The field of molecular genetics provides tools to identify and manipulate these gene clusters, which could enable the overexpression of this compound or the generation of novel analogues. wikipedia.org

Comparative Biosynthesis of this compound Homologues and Derivatives

Several natural homologues of this compound have been isolated from Gliocladium species, including Glisoprenins B, C, D, E, F, and G. researchgate.netjst.go.jp The existence of these related structures provides insight into the final enzymatic steps of the biosynthetic pathway. These derivatives likely arise from a common late-stage intermediate or from this compound itself, through the action of additional tailoring enzymes.

Glisoprenin B has been described as an oxidative modification of this compound, indicating the action of an oxidase or dehydrogenase. researchgate.net

Glisoprenins C, D, and E are other derivatives, suggesting a variety of enzymatic modifications are possible. jst.go.jp

Glisoprenin G is particularly noteworthy as it features the loss of two isoprene carbon atoms, pointing to the existence of highly specific C-C bond cleavage enzymes within the pathway. researchgate.net

This collection of analogues demonstrates the concept of a "biosynthetic grid," where a core pathway can diverge at its later stages to create a suite of structurally related compounds. The enzymes responsible for these final modifications add to the chemical diversity of the metabolites produced by a single organism.

Table 3: Known Homologues of this compound

| Compound Name | Producing Organism | Structural Relationship to this compound | Implied Enzymatic Modification |

|---|---|---|---|

| This compound | Gliocladium roseum, Gliocladium sp. | Parent compound (tetrahydroxynonaprenol) researchgate.net | Core biosynthesis + hydroxylation |

| Glisoprenin B | Gliocladium sp. | Oxidative modification of this compound researchgate.net | Oxidation (e.g., by an oxidase) |

| Glisoprenins C, D, E | Gliocladium roseum | Structural derivatives jst.go.jp | Various modifications (e.g., hydroxylation, cyclization) |

| Glisoprenin F | Gliocladium catenulatum | Structural analogue researchgate.net | Specific tailoring reactions |

| Glisoprenin G | Gliocladium sp. F1 | Loss of two isoprene carbon atoms researchgate.net | C-C bond cleavage |

Mechanistic Studies of Glisoprenin a in Biological Systems

Inhibition of Appressorium Formation in Phytopathogenic Fungi: A Model System for Signaling Disruptionoup.comoup.comcapes.gov.brcapes.gov.brnaturalproducts.net

Glisoprenin A, a metabolite produced by the fungus Gliocladium roseum, has been identified as an inhibitor of appressorium formation in the rice blast fungus Magnaporthe grisea. oup.comoup.comcapes.gov.br This inhibitory action positions this compound as a valuable tool for dissecting the complex signaling pathways that govern fungal development and pathogenicity. The formation of the appressorium, a specialized infection structure, is a critical step for many phytopathogenic fungi to penetrate their host plants. oup.comoup.comnih.govnih.gov this compound's ability to interfere with this process highlights its potential as a lead compound for novel plant protectants. oup.com

The inhibitory effect of this compound is specific to the signaling cascade initiated by physical cues, such as the hydrophobicity of a surface. oup.comoup.comcapes.gov.br While it effectively blocks appressorium formation on inductive hydrophobic surfaces, it does not hinder the same process when induced by chemical signals on noninductive (hydrophilic) surfaces. oup.comoup.comcapes.gov.br This suggests the existence of at least two distinct signal transduction pathways leading to appressorium development, with this compound selectively targeting the hydrophobicity-dependent pathway. oup.comoup.comcapes.gov.br

Interference with Signal Transduction Pathways Regulating Fungal Differentiationoup.comcapes.gov.brnaturalproducts.net

The differentiation of fungal spores into appressoria is a tightly regulated process involving the perception of and response to environmental signals. oup.com this compound's mechanism of action is centered on the disruption of these signaling pathways. oup.comcapes.gov.br

The germination of Magnaporthe grisea conidia on a hydrophobic surface, such as a plant leaf, is a primary trigger for appressorium formation. oup.com this compound specifically interferes with this hydrophobicity-dependent signaling pathway. oup.comcapes.gov.br In the presence of this compound, conidia on a hydrophobic surface will germinate and form mycelia but fail to differentiate into infectious appressoria. oup.com This indicates that this compound does not have a general fungitoxic effect but rather a specific inhibitory action on the signal transduction cascade initiated by surface hydrophobicity. oup.com The inhibition of appressorium formation by this compound on these inductive surfaces can be observed starting at a concentration of 2 μg/ml. oup.com

On noninductive, hydrophilic surfaces, appressorium formation can be artificially induced by the application of cyclic AMP (cAMP) or its analogs, as well as other chemical inducers like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor that increases intracellular cAMP levels. oup.comoup.comfrontiersin.org Crucially, this compound does not inhibit appressorium formation when induced by these chemical signals. oup.comcapes.gov.br Even at high concentrations, this compound fails to prevent appressorium development in the presence of inducers like cAMP, chlorophenylthio-cAMP, or 1,16-hexadecanediol (B1329467) on a hydrophilic surface. oup.com This provides strong evidence that this compound's target is not within the cAMP-dependent signaling pathway itself. oup.comcapes.gov.br Instead, it acts on a separate pathway that is specifically triggered by the physical cue of a hydrophobic surface. oup.com The inability of inducers to restore appressorium formation in the presence of this compound on a hydrophobic surface further supports the existence of two partially independent signaling pathways. oup.com

Cellular and Molecular Basis of Appressorium Development Inhibition (e.g., in Magnaporthe grisea)oup.comcapes.gov.brnaturalproducts.net

The molecular basis for this compound's inhibition of appressorium development in Magnaporthe grisea lies in its ability to disrupt a specific signal transduction pathway essential for the differentiation of infection structures. oup.comcapes.gov.br While the precise molecular target of this compound within this pathway is not fully elucidated, research indicates it acts upstream or independently of the cAMP/PKA pathway. oup.com The process of appressorium formation is known to involve a complex interplay of signaling cascades, including those mediated by G-proteins and MAP kinases. apsnet.org It is plausible that this compound interferes with an early event in surface recognition or a component of a signaling cascade that runs parallel to the cAMP pathway.

The inhibition by this compound can be competitively reversed by 1,2-dioctanoylglycerol, an activator of protein kinase C (PKC), suggesting a potential link to the PKC signaling pathway. researchgate.net This finding points towards the possibility that this compound might interfere with the generation or perception of diacylglycerol-like second messengers that are crucial for the hydrophobicity-induced signaling cascade.

Modulation of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activitynih.govnih.gov

Beyond its effects on fungal differentiation, this compound is also recognized as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. nih.govnih.govfrontiersin.org This enzyme plays a crucial role in cellular cholesterol homeostasis. plos.org this compound was initially isolated from the fungal strain Gliocladium sp. FO-1513 based on its ACAT inhibitory activity. nih.govkitasato-u.ac.jp

The inhibitory potency of this compound against ACAT has been evaluated in different assay systems. In an enzyme assay using rat liver microsomes, this compound exhibited an IC50 value of 46 µM. nih.gov In a cell-based assay using J774 macrophages, a much lower IC50 value of 1.2 µM was observed, indicating potent inhibition in a cellular context. nih.gov

Differential Inhibition of ACAT1 and ACAT2 Isozymesnih.gov

Eukaryotic cells possess two isoforms of ACAT, namely ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. frontiersin.orgahajournals.org ACAT1 is ubiquitously expressed and is involved in maintaining cellular cholesterol balance, while ACAT2 is primarily found in the liver and intestine and is associated with lipoprotein assembly. frontiersin.orgahajournals.org

Studies have shown that this compound inhibits both ACAT1 and ACAT2 isozymes. kitasato-u.ac.jp This suggests that this compound is a non-selective inhibitor of ACAT. In a cell-based assay using CHO cells expressing either ACAT1 or ACAT2, this compound demonstrated inhibitory activity against both isoforms. kitasato-u.ac.jp

Table 1: IC50 Values of this compound against ACAT Isozymes

| Isozyme | Cell-Based Assay IC50 (µM) | Microsome-Based Assay IC50 (µM) |

|---|---|---|

| ACAT1 | 0.4 | 4.3 |

| ACAT2 | 1.3 | 10 |

Data sourced from a study using CHO cells expressing the respective isozymes and microsomes prepared from these cells. kitasato-u.ac.jp

Antimicrobial Activity Research (Conceptual Mechanisms)mdpi.com

This compound, a fungal metabolite derived from Gliocladium roseum (also known as Clonostachys rosea), has been investigated for its biological activities. nih.govrsc.org While some related compounds from the producing fungus exhibit broad antimicrobial effects, the primary documented bioactivity of this compound is more specialized. nih.govnih.gov Research indicates that its most notable antimicrobial-related effect is the interference with the developmental processes of pathogenic fungi, specifically the inhibition of appressorium formation in Magnaporthe grisea, the rice blast fungus. nih.govresearchgate.net An appressorium is a crucial infection structure that allows the fungus to penetrate the host plant's tissues. researchgate.net By inhibiting this formation, this compound effectively prevents the fungus from causing infection.

Studies have shown that this compound specifically interferes with the signal transduction pathway that is triggered by hydrophobic surfaces, which normally induce appressorium formation. researchgate.net Interestingly, it does not inhibit appressorium formation when induced by chemical signals like cAMP in the absence of a hydrophobic surface, highlighting its specific mode of action on the surface-sensing pathway. researchgate.net While direct, broad-spectrum antibacterial or antifungal activity has been reported as minimal in some assays, its ability to disrupt a key virulence mechanism represents a significant, targeted antimicrobial action. nih.gov

Disruption of Cellular Membrane Integritymdpi.com

A fundamental mechanism by which many antimicrobial compounds exert their effects is through the disruption of cellular membrane integrity. nih.gov This process can involve various interactions that compromise the structural and functional aspects of the microbial cell membrane, leading to cell death. microbenotes.com Conceptually, this can occur through several models:

Pore Formation: Compounds can insert themselves into the lipid bilayer, forming pores or channels that lead to the leakage of essential ions and metabolites. mdpi.com

Membrane Destabilization: Some agents act like detergents, disrupting the orderly arrangement of phospholipids (B1166683) and compromising the membrane's barrier function. lumenlearning.com

Lipid Clustering: Cationic agents can bind to and cluster anionic lipids in the bacterial membrane, creating defects and leading to cell lysis. microbenotes.com

While some sources suggest that this compound may exert antimicrobial effects by disrupting cell membrane integrity, specific studies detailing this mechanism for this compound are not extensively documented. ontosight.ai The more prominently reported mechanism for this compound is its interference with fungal signaling pathways that govern infection structure development, rather than direct physical disruption of the cell membrane. nih.govresearchgate.net However, the disruption of membrane integrity remains a key conceptual mechanism for antimicrobial compounds and could be a contributing factor to the broader cytotoxic properties observed in the glisoprenin class of molecules.

Anticancer Activity Research (Conceptual Mechanisms)mdpi.com

Research into the therapeutic potential of fungal metabolites has identified the family to which this compound belongs as a source of compounds with significant cytotoxic properties. nih.govresearchgate.net Studies on this compound and its derivatives, isolated from Gliocladium roseum, have confirmed that these compounds exhibit moderate cytotoxic activity against cultured tumor cells. nih.gov While detailed mechanistic studies specifically on this compound's anticancer effects are limited, the activities of closely related compounds and the general principles of natural product anticancer action provide a conceptual framework for its potential mechanisms. rsc.orgmedwinpublishers.com

Table 1: Biological Activities of Glisoprenin Derivatives This table summarizes the inhibitory effects of this compound and its related compounds on the formation of appressoria in Magnaporthe grisea and their general cytotoxic potential.

| Compound | IC₅₀ for Appressorium Inhibition (µg/ml) | Cytotoxicity (IC₅₀ in µg/ml against L1210 cells) |

| This compound | 2 | 5 |

| Glisoprenin C | 0.5-1 | 5 |

| Glisoprenin D | 5 | 10 |

| Glisoprenin E | 2 | 10 |

| Data sourced from Thines et al., 1998. nih.gov |

Interference with Cellular Signaling Pathwaysmdpi.com

A primary mechanism by which anticancer agents function is by interfering with the complex signaling pathways that regulate cell behavior. mdpi.com Cancer cells are characterized by dysregulated signaling that leads to uncontrolled proliferation and survival. frontiersin.org Natural products are known to target key signaling cascades such as the NF-κB and MAPK pathways to induce cell death in cancer cells. microbenotes.commdpi.com

This compound's established ability to inhibit signal transduction in fungi serves as a proof-of-concept for its capacity to modulate cellular signaling. researchgate.net Although direct targets in human cancer cells have not been fully elucidated for this compound, related epipolythiodioxopiperazine (ETP) alkaloids from similar fungi have been shown to be potent inhibitors of critical cancer-related pathways. rsc.orgresearchgate.net For instance, Verticillin (B84392) A, an ETP, has been documented to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cancer cell survival. frontiersin.org It is conceptually plausible that the cytotoxicity of this compound is mediated by similar interference with one or more key oncogenic signaling pathways.

Table 2: Conceptual Anticancer Mechanisms via Signaling Pathway Interference This table outlines potential signaling pathways that could be targeted by this compound, based on the known mechanisms of related natural compounds.

| Signaling Pathway | General Role in Cancer | Potential Effect of Inhibition |

| NF-κB Pathway | Promotes cell survival, proliferation, and inflammation. frontiersin.org | Induction of apoptosis, reduced inflammation. |

| MAPK/ERK Pathway | Regulates cell growth, differentiation, and survival. mdpi.com | Inhibition of proliferation, cell cycle arrest. |

| PI3K/Akt Pathway | Key regulator of cell survival, growth, and metabolism. mdpi.com | Induction of apoptosis, reduced cell growth. |

Modulation of Cell Growth and Differentiationmdpi.com

Another critical strategy in cancer therapy is the direct modulation of cell proliferation and the induction of programmed cell death (apoptosis) or differentiation. medwinpublishers.comfrontiersin.org Cancer cells evade normal checks on cell division and are often stuck in an undifferentiated, rapidly proliferating state. embopress.org Therapeutic agents can force cancer cells to exit the cell cycle (cell cycle arrest), trigger apoptosis, or induce them to differentiate into mature, non-proliferating cells. frontiersin.org

The observed "moderate cytotoxic" effect of this compound strongly implies an ability to inhibit cell growth or induce cell death. nih.gov While specific studies on this compound's effect on the cancer cell cycle or apoptosis are not available, compounds from the producing fungus Gliocladium have been shown to induce differentiation and apoptosis in cancer cell lines like HL-60. embopress.org This effect was linked to interference with signaling pathways that control the expression of cell cycle inhibitors. embopress.org Therefore, a conceptual mechanism for this compound's anticancer activity involves the disruption of the cell division cycle and the activation of intrinsic apoptotic pathways, leading to the elimination of tumor cells.

Biological Target Identification and Characterization of Glisoprenin a Action

Computational and Bioinformatic Approaches for Target Prediction

Computational and bioinformatic methods serve as powerful initial steps in the drug discovery pipeline, enabling the prediction of potential biological targets and accelerating research by narrowing down experimental possibilities. nih.govscitechnol.com These approaches leverage vast databases of genomic, proteomic, and chemical information to generate hypotheses about drug-target interactions. nih.gov Methodologies include molecular docking, chemical similarity analysis, and machine learning algorithms that predict interactions based on the compound's structure and the target's properties. computabio.compsu.edu

While Glisoprenin A was originally discovered through bioactivity-guided screening rather than computational prediction, modern bioinformatic tools could be retrospectively applied to understand its polypharmacology. kitasato-u.ac.jpoup.com For instance, reverse docking could be used to screen the structure of this compound against a library of known protein structures to identify potential binding partners. Furthermore, chemical informatics tools could search for compounds with structural similarities to this compound, thereby identifying proteins targeted by analogous molecules. psu.eduiiitd.edu.in Although specific computational studies focused solely on predicting the targets for this compound are not extensively detailed in the literature, these in-silico methods represent a valuable, resource-efficient strategy for identifying new potential targets or understanding off-target effects. nih.govnih.gov

Biochemical and Proteomic Strategies for Direct Target Identification

Biochemical and proteomic approaches provide direct evidence of a compound's interaction with its molecular targets within a biological system. researchgate.netbioms.se These methods can range from traditional enzyme assays to advanced mass spectrometry-based proteome-wide analyses. europeanreview.org

The identification of this compound as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) was achieved through a direct biochemical enzyme assay. kitasato-u.ac.jp Researchers utilized rat liver microsomes as a source of the enzyme to test the inhibitory activity of the compound. kitasato-u.ac.jp This classical biochemical approach definitively established ACAT as a biological target. kitasato-u.ac.jp

Modern chemical proteomics offers a more comprehensive, unbiased view of a compound's interactions across the entire proteome. evotec.comeu-openscreen.eu Techniques such as Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) can identify target engagement by observing changes in protein stability or solubility upon compound binding, without requiring modification of the compound itself. bioms.seeu-openscreen.eu

Affinity-based chemical proteomics is a powerful strategy for capturing and identifying a compound's binding partners directly from complex biological mixtures like cell lysates. europeanreview.orgfrontiersin.org This technique involves synthesizing a chemical probe by modifying the bioactive molecule—in this case, this compound—with two key functional groups: a reactive group for covalent cross-linking to the target and a reporter group (e.g., biotin (B1667282) or a fluorophore) for enrichment and detection. frontiersin.org

The general workflow for creating and using a this compound probe would involve:

Probe Synthesis : A modular synthetic approach would be used to attach a reporter tag and a photoreactive cross-linker to a site on the this compound molecule that is not essential for its biological activity. frontiersin.org

Target Capture : The probe is incubated with a cell or tissue lysate. Upon photoactivation, the probe covalently binds to interacting proteins. researchgate.netevotec.com

Enrichment and Identification : The biotin-tagged protein complexes are captured using streptavidin-coated beads, separated from non-binding proteins, and subsequently identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). europeanreview.orgnih.gov

This approach allows for the unbiased identification of direct binding partners and has been successfully used to deconvolute the targets of numerous small molecules. evotec.comfrontiersin.org While the specific application of an affinity probe for this compound has not been detailed in the available literature, it represents a key methodology for discovering additional targets or validating known interactions in a cellular context. frontiersin.orgnih.gov

Genetic Interaction Studies and Phenotypic Screening for Target Deconvolution

Phenotypic screening, which identifies compounds based on their effect on a cell or organism's observable traits, is a powerful method for discovering molecules with novel mechanisms of action, particularly when the molecular targets are unknown. technologynetworks.compharmafeatures.com The discovery of this compound's activity against the rice blast fungus Magnaporthe grisea is a prime example of this approach. oup.com Researchers screened fungal metabolites for their ability to inhibit appressorium formation, a critical developmental stage for host penetration and a clear phenotypic marker. oup.comoup.com This screen identified this compound as a potent inhibitor of this process. oup.comjst.go.jp

To further deconvolute the specific pathway affected by a compound identified in a phenotypic screen, genetic interaction studies can be employed. nih.gov This involves testing the compound against a panel of mutant organisms, each lacking a specific gene. If a mutation in a particular gene confers resistance or hypersensitivity to the compound, it suggests that the gene product may be the direct target or part of the affected signaling pathway. nih.gov For this compound, such a study could involve exposing a library of M. grisea mutants (e.g., with knockouts in various protein kinases, transcription factors, or signaling components) to the compound. nih.gov Identifying mutations that alter the fungus's sensitivity to this compound would help pinpoint the precise molecular players in the hydrophobicity-sensing pathway that it disrupts. researchgate.netcapes.gov.br

Validation of Biological Targets and Pathways Influenced by this compound

Target validation is the critical process of confirming that the modulation of a specific biological target is responsible for the compound's observed physiological or phenotypic effects. sygnaturediscovery.comddtjournal.com This involves a range of techniques to build a strong line of evidence linking the target to the action of the compound. nih.gov

For this compound, its targets have been validated through distinct and complementary experiments:

Validation of ACAT Inhibition : The initial identification of ACAT as a target was further validated by testing this compound's selectivity toward the two known isozymes, ACAT1 and ACAT2. kitasato-u.ac.jp Using microsomes prepared from CHO cells engineered to express only ACAT1 or ACAT2, researchers demonstrated that this compound inhibits both isozymes, confirming them as direct targets. kitasato-u.ac.jp Cell-based assays using these engineered cell lines further corroborated these findings. kitasato-u.ac.jp

Validation of the M. grisea Signaling Pathway : The hypothesis that this compound specifically inhibits a signal transduction pathway related to surface sensing in M. grisea was validated through a series of carefully designed experiments. oup.comcapes.gov.br Researchers showed that while this compound blocks appressorium formation on inductive hydrophobic surfaces, it has no effect on appressorium formation induced by chemical signals like cAMP or 1,16-hexadecanediol (B1329467) on non-inductive (hydrophilic) surfaces. oup.comoup.comresearchgate.net This crucial result indicates that this compound does not act as a general toxin or inhibitor of cellular differentiation. capes.gov.br Instead, it validates that its target is a component of a specific pathway that responds to physical environmental cues (hydrophobicity), which operates independently, at least in part, from certain chemical signaling pathways. capes.gov.br

Structure Activity Relationship Sar Studies and Chemical Biology of Glisoprenin a Derivatives

Rational Design and Synthetic Strategies for Glisoprenin A Analogues

The rational design of this compound derivatives is primarily informed by the structures of its naturally occurring analogues and by established chemical modification strategies for complex polyols and polyisoprenoids. organic-chemistry.orgresearchgate.netacs.orgredalyc.org The total synthesis of this compound has been successfully achieved, confirming its predicted stereostructure and providing a foundation for creating synthetic derivatives that are not accessible through fungal fermentation. figshare.com

The core structure of this compound features a long nonaprenol (B3106039) (C45) chain with four hydroxyl groups. researchgate.net Modifications to this intricate structure are central to SAR studies.

Polyisoprenoid Chain: The polyisoprenoid backbone is a key determinant of the molecule's lipophilicity and spatial conformation. Strategies for its modification include:

Chain Length Variation: Synthesizing analogues with shorter or longer polyisoprenoid chains can probe the optimal length for target engagement. Methods for synthesizing variable-length polyisoprenoids are established and can be adapted for this purpose. nih.govnih.gov

Introduction of Cyclic Moieties: Cyclization within the polyisoprenoid chain could introduce conformational constraints, potentially increasing binding affinity to target enzymes.

Hydroxyl Groups: The number and position of hydroxyl groups are critical for activity. Naturally occurring analogues like Glisoprenin F, which possesses additional hydroxyl groups compared to this compound, provide insight into the importance of these moieties. acs.org Synthetic strategies focus on:

Selective Acylation and Alkylation: The four hydroxyl groups on this compound offer multiple sites for modification. Regioselective acylation or alkylation can be achieved using modern catalytic methods that differentiate between primary and secondary, or sterically hindered versus accessible, hydroxyl groups. organic-chemistry.orgacs.orgacs.orgresearchgate.net For instance, selective acylation of verticillin (B84392) analogues, which also possess multiple hydroxyl groups, has been demonstrated and provides a strategic template. nih.gov

Deoxygenation: Systematically removing one or more hydroxyl groups can identify which are essential for hydrogen bonding interactions with the biological target.

Oxidation: The conversion of hydroxyl groups to ketones, as seen in the structural relationship between this compound and Glisoprenin B, represents another avenue for diversification. researchgate.net

Beyond modifying the existing scaffold, introducing new chemical functionalities is a key strategy to enhance or alter the biological profile of this compound. nih.gov This involves attaching various chemical groups, particularly at the hydroxyl positions, to explore new interactions with the target protein. nih.gov

Examples of moieties for introduction include:

Ester and Carbonate Groups: Acylation with various acid chlorides or chloroformates can introduce esters and carbonates, altering the compound's polarity and steric profile. organic-chemistry.orgnih.gov

Fluorinated Groups: The introduction of fluorine can enhance metabolic stability and binding affinity. Precursor-directed biosynthesis has been used to incorporate fluorine into similar complex natural products. nih.gov

Nitrogen-Containing Groups: Carbamates or other nitrogen-containing heterocycles can be introduced to explore new hydrogen bonding patterns and potential salt-bridge interactions. nih.gov

The overarching goal of these synthetic efforts is to build a library of analogues whose differential activities can be mapped back to their structural changes, thereby elucidating the pharmacophore responsible for each of this compound's biological effects. collaborativedrug.com

In Vitro Biological Evaluation Methodologies for Derivative Characterization

To characterize the biological effects of newly synthesized this compound analogues, a suite of standardized in vitro assays is employed. These methodologies are designed to quantitatively measure the specific activities of interest.

This compound is known to inhibit the formation of appressoria—specialized infection structures—in the rice blast fungus Magnaporthe grisea. researchgate.net This activity is particularly relevant for developing agricultural fungicides.

The standard assay involves monitoring conidial germination and appressorium development on an inductive hydrophobic surface, which mimics the plant cuticle. acs.orgnih.gov The protocol is as follows:

Spore Preparation: Conidia are harvested from a pure, sporulating culture of M. grisea. researchgate.net

Assay Setup: A suspension of conidia is placed on a hydrophobic surface, such as a GelBond sheet or Teflon membrane, in the presence of varying concentrations of the test compound. acs.orgasm.org

Incubation: The setup is incubated in a moistened chamber at approximately 25°C for up to 24 hours. acs.orgresearchgate.net

Microscopic Evaluation: At set time points (e.g., 8, 12, 24 hours), the percentage of germinated conidia that have successfully formed melanized appressoria is determined by direct microscopic examination. acs.orgresearchgate.net A statistically significant reduction in the percentage of appressoria formed, compared to an untreated control, indicates inhibitory activity.

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| This compound | 5 | researchgate.net |

| Glisoprenin C | >20 | |

| Glisoprenin D | 10 | |

| Glisoprenin E | 10 |

This compound inhibits Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme that catalyzes the intracellular esterification of cholesterol and is a target for anti-atherosclerosis therapies. Assays can be performed using either isolated enzymes or whole-cell models.

Enzyme-Based Assay (Microsomal): This assay measures the direct inhibitory effect on the enzyme.

Enzyme Source: Microsomes containing ACAT are isolated from rat liver tissue. nih.govahajournals.orgkoreamed.orgsci-hub.se

Reaction Mixture: A buffered solution is prepared containing the microsomal protein, bovine serum albumin (BSA), and a radiolabeled substrate, typically [¹⁴C]oleoyl-CoA. nih.govahajournals.orgoup.com Exogenous cholesterol may be added to ensure the reaction is not substrate-limited. sci-hub.seoup.com

Inhibition Test: The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture and incubated at 37°C. koreamed.org

Quantification: The reaction is stopped, and lipids are extracted. The amount of radiolabeled cholesteryl oleate (B1233923) formed is quantified using thin-layer chromatography (TLC) followed by scintillation counting. nih.gov A reduction in product formation compared to a control indicates ACAT inhibition.

Cellular Assay (Macrophage Model): This assay assesses the inhibitor's activity in a relevant cell type.

Cell Culture: A macrophage cell line, such as J774, is cultured in appropriate media. researchgate.netmolbiolcell.orgpnas.org

Foam Cell Induction: The macrophages are induced to accumulate cholesterol and form foam cells by incubation with modified lipoproteins (e.g., acetylated LDL). jci.org

Inhibition Test: The cells are treated with the this compound derivative. molbiolcell.org

Activity Measurement: The amount of intracellular cholesteryl ester is measured, often using radiolabeled precursors or by chromatographic methods, to determine the extent of ACAT inhibition within the cell. jci.org

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Enzyme Assay | Rat Liver Microsomes | 46 | |

| Cell-Based Assay (J774 Macrophages) | ACAT1 | 4.3 | |

| ACAT2 | 10 |

While this compound itself has not been reported as a potent antibacterial agent, its derivatives are routinely screened for broad-spectrum antimicrobial activity as part of a comprehensive biological characterization. acs.org The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC). nih.gov

The general protocol is as follows:

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared, typically adjusted to a 0.5 McFarland turbidity standard. microxpress.infwdamr-reflabcap.eu

Serial Dilution: The test compound is serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. nih.govmicroxpress.in

Inoculation: Each well is inoculated with the standardized bacterial suspension. fwdamr-reflabcap.eu Control wells (no compound and no bacteria) are included.

Incubation: The plate is incubated at 35-37°C for 16-24 hours. microxpress.in

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth. nih.govmicroxpress.in

| Assay Method | Principle | Endpoint | Typical Model Organisms |

|---|---|---|---|

| Broth Microdilution | Measures inhibition of growth in a liquid medium with serial dilutions of the agent. nih.gov | Minimum Inhibitory Concentration (MIC). microxpress.in | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |

| Agar (B569324) Diffusion (Disk/Well) | Agent diffuses from a disk or well into agar seeded with bacteria, creating a zone of inhibition. | Diameter of the zone of inhibition (mm). | Broad range of bacteria and fungi. |

| Time-Kill Kinetics | Measures the rate of bacterial killing over time by sampling and counting viable cells. | Log reduction in CFU/mL over time. | Clinically relevant bacterial strains. |

Anticancer Activity Assays (cellular models)

The cytotoxic potential of this compound and its derivatives has been evaluated in various cancer cell models. These in vitro assays are fundamental in the early stages of anticancer drug discovery, providing insights into the potency and selectivity of these compounds.

Initial studies reported that this compound and its newly isolated analogs, Glisoprenins C, D, and E, exhibited moderate cytotoxic activities. nih.gov Further investigations have begun to quantify this activity against specific cancer cell lines. For instance, a study focusing on the newly discovered Glisoprenin G, isolated from the endophytic fungus Gliocladium sp. F1, evaluated its cytotoxic effects against a panel of human cancer cell lines. researchgate.nettandfonline.com Alongside its biosynthetically related analog, Glisoprenin F, Glisoprenin G demonstrated moderate cytotoxicity. researchgate.nettandfonline.com

The cytotoxic activities of Glisoprenin G and Glisoprenin F were determined using the MTT assay, a standard colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |

|---|---|---|---|

| Glisoprenin G | 33.05 | 9.05 | 19.25 |

| Glisoprenin F | 48.59 | 15.59 | 32.31 |

These findings indicate that both Glisoprenin G and F possess cytotoxic properties, with Glisoprenin G generally exhibiting greater potency across the tested cell lines. tandfonline.com The activity against the MDA-MB-231 breast cancer cell line is particularly noteworthy.

While the primary focus of some studies on this compound has been its activity as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), its cytotoxic effects have also been noted. kitasato-u.ac.jp For example, this compound has shown inhibitory activity against both ACAT1 and ACAT2 isozymes, with IC50 values of 4.3 µM and 10 µM, respectively, in a cell-based assay. kitasato-u.ac.jpresearchgate.netcolab.wsscispace.com The evaluation of its broader anticancer profile is an ongoing area of research.

Correlating Structural Modifications with Changes in Biological Activity

The systematic study of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of a lead compound like this compound. While comprehensive SAR studies specifically for the this compound scaffold are still emerging, preliminary data and research on related compounds, such as other epipolythiodioxopiperazines (ETPs) and diketopiperazines (DKPs), offer valuable insights into how structural modifications may influence anticancer activity. nih.govnih.gov

From the limited data available for Glisoprenin analogs, we can draw some initial correlations. The comparison between Glisoprenin G and Glisoprenin F provides a starting point. Glisoprenin G, which features the unusual loss of two isoprene (B109036) carbon atoms compared to the more conventional structure of Glisoprenin F, shows enhanced cytotoxic activity. researchgate.nettandfonline.com This suggests that alterations in the polyisoprene chain length and potentially the introduction of oxidative modifications could be key determinants of potency.

Broader SAR studies on the ETP class of natural products, to which some related dimeric diketopiperazines belong, have established that the disulfide bridge is a critical pharmacophore for their biological activity. nih.govnih.gov Modifications at this site often lead to a significant decrease in cytotoxicity. For other diketopiperazine derivatives, the introduction of unsaturation at the 3 and 6 positions of the DKP ring has been shown to be important for anticancer activity. mdpi.com

Furthermore, research on synthetic ETP derivatives has demonstrated that it is possible to make modifications at various positions of the core structure, which can be leveraged for developing derivatives with improved properties while maintaining potent anticancer activity. nih.gov For instance, the strategic placement of functional groups that can be used for conjugation, without significantly compromising cytotoxicity, is a promising strategy for targeted drug delivery. acs.org

In the context of this compound and its analogs, future SAR studies should systematically explore:

Modifications of the polyisoprene chain: Varying the length, saturation, and hydroxylation pattern of the isoprene tail to determine its impact on potency and selectivity.

Alterations of the diketopiperazine core: Introducing different substituents on the DKP ring to probe their influence on biological activity.

Synthesis of simplified analogs: Creating derivatives that retain the key pharmacophoric elements while being more synthetically accessible.

Such studies will be instrumental in identifying the optimal structural features required for potent and selective anticancer activity, paving the way for the rational design of next-generation Glisoprenin-based therapeutics.

Development of Chemical Probes Based on this compound Scaffold for Research

Chemical probes are small-molecule tools that are essential for dissecting complex biological processes. medchemexpress.com They can be used to selectively modulate the function of a specific protein target in cells and organisms, thereby helping to validate drug targets and elucidate their roles in disease. colab.ws The development of chemical probes based on the this compound scaffold holds significant potential for advancing our understanding of its mechanism of action and for identifying its molecular targets.

A high-quality chemical probe should exhibit several key characteristics: potency against its intended target, selectivity over other proteins, and the ability to engage its target in a cellular context. scielo.sa.cr Ideally, a chemical probe is also accompanied by a structurally similar but inactive control compound.

The this compound scaffold, with its unique chemical architecture, presents an attractive starting point for the design of such probes. By incorporating reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, into the this compound structure, researchers can create powerful tools to:

Identify Protein Targets: Biotinylated this compound probes could be used in pull-down assays with cell lysates to identify the specific proteins that this compound binds to. Subsequent analysis of the captured proteins by mass spectrometry can reveal its direct molecular targets.

Visualize Cellular Localization: Fluorescently labeled this compound analogs would allow for the visualization of the compound's distribution within cells using techniques like fluorescence microscopy. This can provide clues about its site of action. capes.gov.brnih.gov

Study Target Engagement: Probes can be designed to monitor the direct interaction between this compound and its target protein in living cells, confirming that the compound reaches and binds to its intended target.

While the synthesis of functionalized epipolythiodiketopiperazines for use as chemical probes has been explored, demonstrating that strategic substitution is possible without losing potent anticancer activity, specific probes based on the this compound structure have not yet been reported in the literature. acs.org The development of such tools would be a significant step forward in elucidating the full therapeutic potential of this class of compounds. The modular nature of the this compound structure, with its diketopiperazine core and modifiable polyisoprene tail, offers multiple potential sites for the attachment of reporter groups. Future research in this area is critical for moving this compound and its derivatives from promising cytotoxic agents to well-understood therapeutic candidates.

Advanced Analytical Methodologies for Glisoprenin a Characterization in Research

Spectroscopic Methods for Purity and Identity Confirmation

Spectroscopic techniques are indispensable for the structural characterization of Glisoprenin A, providing insights into its functional groups and stereochemical arrangement.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jove.comnih.gov For this compound, its polyol nature, featuring multiple hydroxyl (-OH) groups, is a dominant feature in its IR spectrum. The spectrum is expected to show a very broad and strong absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations involved in hydrogen bonding. researchgate.netncku.edu.tw Additionally, C-H stretching vibrations from the long polyisoprene chain would appear around 2850-2960 cm⁻¹. The region between 1000 and 1200 cm⁻¹ would likely display strong C-O stretching bands, typical for alcohol functionalities. ncku.edu.tw

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3500-3200 | O-H stretch, H-bonded | Alcohol | Strong, Broad |

| 2960-2850 | C-H stretch | Alkane | Strong |

| 1470-1450 | C-H bend | Alkane | Variable |

| 1200-1000 | C-O stretch | Alcohol | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. msu.edushu.ac.uk this compound, as a polyisoprenoid, contains multiple isolated double bonds. Isolated chromophores, such as the C=C double bonds in this compound, typically absorb in the far UV region, often below 200 nm. msu.edu However, the presence of multiple chromophores in a large molecule can lead to absorptions at slightly longer wavelengths. The UV-Vis spectrum of this compound is primarily used to confirm the absence of extensive conjugation and serves as a baseline for purity assessment, with an expected absorption maximum (λmax) in the range of 170-190 nm. uni-halle.de

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.govmosbri.eu This technique is exceptionally valuable for providing information about the stereochemistry of a molecule. jst.go.jp The structure of this compound contains multiple stereocenters, making it a chiral molecule. The determination of its complete stereostructure was a significant challenge, eventually achieved through advanced NMR techniques involving chiral shift reagents. researchgate.netjst.go.jp

While specific CD spectral data for this compound is not widely published, the principles of the technique indicate its utility. A CD spectrum of this compound would exhibit specific Cotton effects (positive or negative peaks) at wavelengths corresponding to its electronic transitions. The sign and magnitude of these effects are directly related to the spatial arrangement of the atoms around the chiral centers. In research, theoretical calculations can be paired with experimental CD data to help confirm the absolute configuration of complex natural products. nih.gov For this compound, CD spectroscopy would serve as a critical tool for confirming its enantiomeric purity and for studying conformational changes that may occur upon interaction with biological targets. nih.gov